3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester
Overview
Description
3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and an ethyl ester functional group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the carboxylic acid ester group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated derivatives of the indole compound.
Nucleophilic Substitution: Azido, thiol, or amine derivatives of the indole compound.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: Similar structure but with a fluorine atom instead of iodine.
6-Trifluoromethylindole: Similar structure but with the trifluoromethyl group at a different position.
N-Arylsulfonyl-3-acetylindole: Similar indole core with different substituents.
Uniqueness
3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is unique due to the combination of its iodine atom, trifluoromethyl group, and ethyl ester functional group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 3-iodo-5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3INO2/c1-2-25-17(24)16-15(22)13-9-11(5-8-14(13)23-16)10-3-6-12(7-4-10)18(19,20)21/h3-9,23H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCFCVXMAPDVHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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